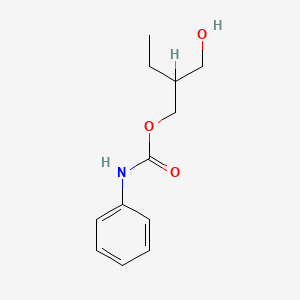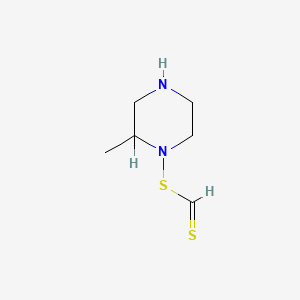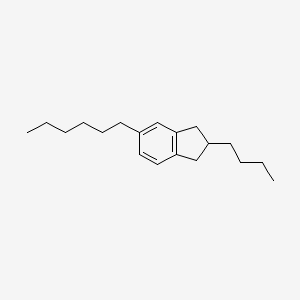
(Acryloyloxy)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acryloyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of an acryloyloxy group attached to a trimethylstannane moiety. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trimethyl)stannane typically involves the reaction of acryloyl chloride with trimethylstannane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Acryloyl chloride+Trimethylstannane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Acryloyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The acryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
(Acryloyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (Acryloyloxy)(trimethyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but contains an ammonium group instead of a stannane moiety.
Trimethylstannane: Lacks the acryloyloxy group but shares the trimethylstannane core.
Uniqueness
(Acryloyloxy)(trimethyl)stannane is unique due to the presence of both the acryloyloxy and trimethylstannane groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds.
Propiedades
Número CAS |
36362-36-4 |
|---|---|
Fórmula molecular |
C6H12O2Sn |
Peso molecular |
234.87 g/mol |
Nombre IUPAC |
trimethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3CH3.Sn/c1-2-3(4)5;;;;/h2H,1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
KCIQERGKWPHONE-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


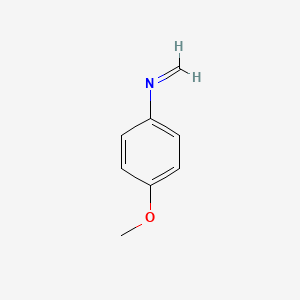

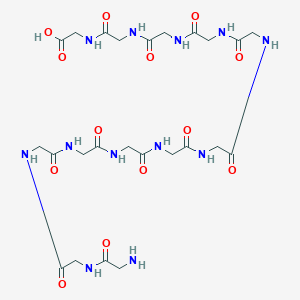

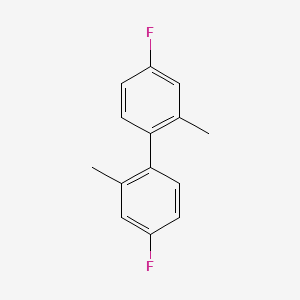
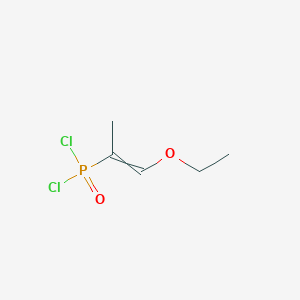
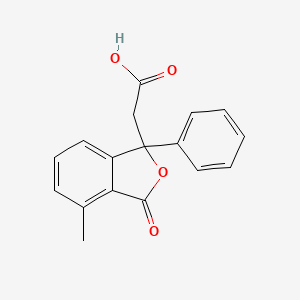
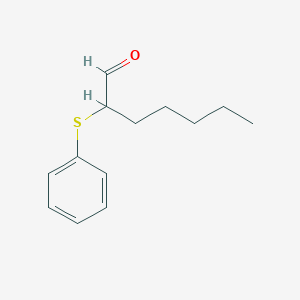
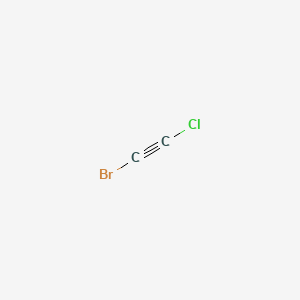
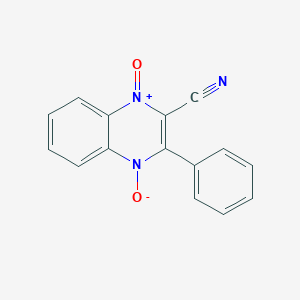
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
